alpha-L-Arabinofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

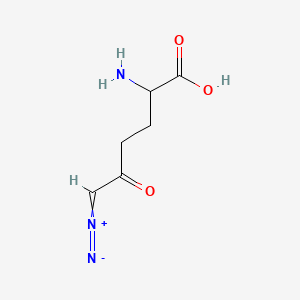

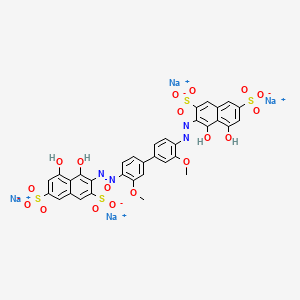

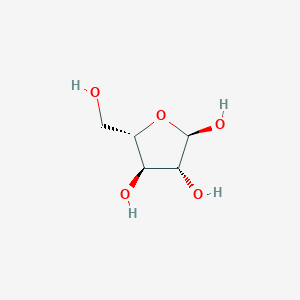

Alpha-L-arabinofuranose is a L-arabinofuranose. It has a role as an allergen.

Scientific Research Applications

Enzymatic Role and Industrial Applications

Alpha-L-arabinofuranose plays a crucial role in the function of alpha-L-arabinofuranosidase, a hydrolytic enzyme. This enzyme catalyzes the cleavage of alpha-L-arabinose in various substrates, enhancing the hydrolysis of the arabinoxylan fraction of hemicellulose. This process is significant for improving the bioconversion of lignocellulosic biomass, a key aspect in biofuel production and waste valorization. Moreover, genetic engineering approaches aim to enhance the production of this enzyme for various industrial applications, including biomass hydrolysis (Poria et al., 2020).

Structural Insights and Reaction Mechanism

Studies on alpha-L-arabinofuranosidase from Geobacillus stearothermophilus have provided detailed insights into the enzyme's structure and reaction pathway. High-resolution crystal structures reveal its organization into two domains, contributing to the understanding of the catalytic mechanism. This knowledge is crucial for exploring enzymatic applications in biotechnology and industrial processes (Hövel et al., 2003).

Arabinofuranosidases in Biotechnology

Alpha-L-arabinofuranosidases have gained attention due to their role in converting hemicellulosic substrates into fermentable sugars, crucial for biofuel production. These enzymes, along with xylanases, act synergistically to degrade xylan into component sugars. Understanding the physico-chemical characteristics, substrate specificity, and molecular biology of these enzymes opens avenues for their application in biotechnological processes (Saha, 2000).

Carbohydrate-binding Modules in Enzymes

Studies on the carbohydrate-binding module of family 54 alpha-L-arabinofuranosidase from Aspergillus kawachii have shown its specific binding to the arabinofuranose side chain of hemicellulose. This discovery enhances the understanding of how these enzymes interact with their substrates, improving the efficiency of hydrolyzing insoluble arabinoxylan. Such findings have implications for the enzymatic treatment of plant biomass (Miyanaga et al., 2006).

Synergistic Action with Other Enzymes

Research on the synergistic action of alpha-L-arabinofuranosidase with other enzymes, such as xylanase and beta-xylosidase, in the degradation of arabinoxylan, has been documented. This synergy is particularly relevant in high salt conditions, like in soy sauce production, indicating the enzyme's potential in food processing and other industrial applications (Hashimoto & Nakata, 2003).

properties

CAS RN |

38029-69-5 |

|---|---|

Product Name |

alpha-L-Arabinofuranose |

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-QMKXCQHVSA-N |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Other CAS RN |

38029-69-5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.